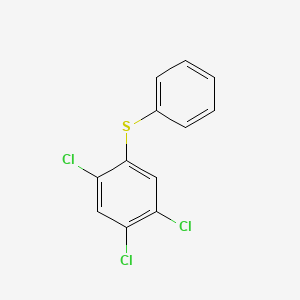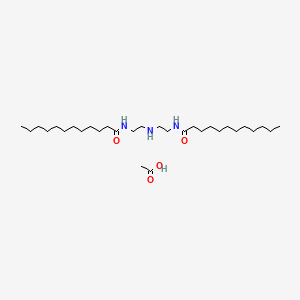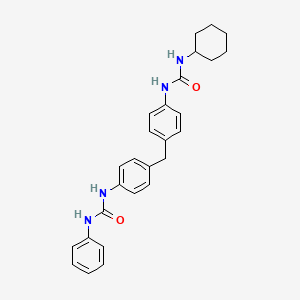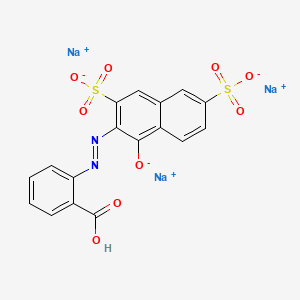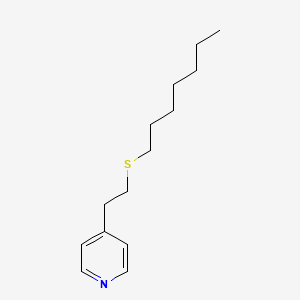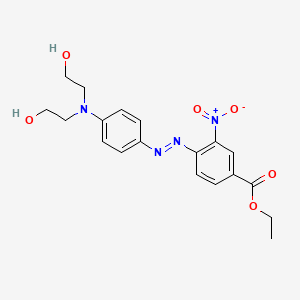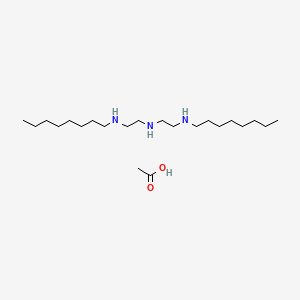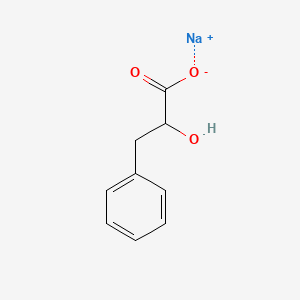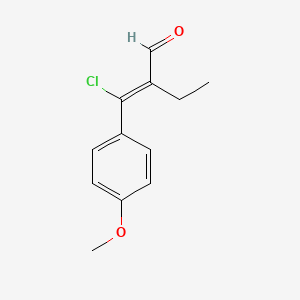
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- is a compound that belongs to the class of semicarbazides Semicarbazides are organic compounds characterized by the presence of a semicarbazide functional group This particular compound is known for its unique chemical structure, which includes a diethylaminophenyl group and a thiosemicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- typically involves a multi-step process. One common method includes the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Mechanism of Action
The mechanism of action of semicarbazide, 4-(p-diethylaminophenyl)-3-thio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Semicarbazide, 4-(p-diethylaminophenyl)-3-thio- can be compared with other semicarbazide derivatives and thiosemicarbazides, such as:
- Semicarbazide hydrochloride
- Thiosemicarbazide
- 4-(p-Dimethylaminophenyl)semicarbazide
Uniqueness
What sets semicarbazide, 4-(p-diethylaminophenyl)-3-thio- apart from similar compounds is its unique combination of a diethylaminophenyl group and a thiosemicarbazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its potential as a versatile building block in organic synthesis and its promising biological activities further highlight its uniqueness .
Properties
CAS No. |
102339-01-5 |
|---|---|
Molecular Formula |
C11H18N4S |
Molecular Weight |
238.36 g/mol |
IUPAC Name |
1-amino-3-[4-(diethylamino)phenyl]thiourea |
InChI |
InChI=1S/C11H18N4S/c1-3-15(4-2)10-7-5-9(6-8-10)13-11(16)14-12/h5-8H,3-4,12H2,1-2H3,(H2,13,14,16) |
InChI Key |
ZSKYZZITPHXHEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
